2-[1-[(3-Bromopyridine-2-carbonyl)amino]cyclohexyl]acetic acid
Description
2-[1-[(3-Bromopyridine-2-carbonyl)amino]cyclohexyl]acetic acid is a complex organic compound that features a bromopyridine moiety attached to a cyclohexyl group via an amide linkage, with an acetic acid functional group
Properties
IUPAC Name |
2-[1-[(3-bromopyridine-2-carbonyl)amino]cyclohexyl]acetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17BrN2O3/c15-10-5-4-8-16-12(10)13(20)17-14(9-11(18)19)6-2-1-3-7-14/h4-5,8H,1-3,6-7,9H2,(H,17,20)(H,18,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDXMVNPHEMBCGJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)(CC(=O)O)NC(=O)C2=C(C=CC=N2)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17BrN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-[1-[(3-Bromopyridine-2-carbonyl)amino]cyclohexyl]acetic acid typically involves multiple steps:
Formation of the Bromopyridine Intermediate: The starting material, 3-bromopyridine, is subjected to a carbonylation reaction to introduce the carbonyl group.
Amide Bond Formation: The carbonylated bromopyridine is then reacted with cyclohexylamine under amide coupling conditions, often using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Introduction of the Acetic Acid Group:
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the cyclohexyl and pyridine moieties.
Reduction: Reduction reactions can target the carbonyl group in the amide linkage.
Substitution: The bromine atom in the pyridine ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions at the bromine site.
Major Products:
Oxidation: Products may include oxidized derivatives of the cyclohexyl and pyridine rings.
Reduction: Reduced forms of the amide linkage.
Substitution: Substituted pyridine derivatives with various functional groups replacing the bromine atom.
Scientific Research Applications
2-[1-[(3-Bromopyridine-2-carbonyl)amino]cyclohexyl]acetic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential as a pharmaceutical intermediate or active ingredient.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-[1-[(3-Bromopyridine-2-carbonyl)amino]cyclohexyl]acetic acid depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The bromopyridine moiety can interact with biological macromolecules through hydrogen bonding, hydrophobic interactions, and π-π stacking.
Comparison with Similar Compounds
- 2-[1-[(3-Chloropyridine-2-carbonyl)amino]cyclohexyl]acetic acid
- 2-[1-[(3-Fluoropyridine-2-carbonyl)amino]cyclohexyl]acetic acid
- 2-[1-[(3-Iodopyridine-2-carbonyl)amino]cyclohexyl]acetic acid
Comparison:
- Uniqueness: The presence of the bromine atom in 2-[1-[(3-Bromopyridine-2-carbonyl)amino]cyclohexyl]acetic acid imparts unique reactivity and interaction profiles compared to its chloro, fluoro, and iodo analogs. Bromine’s size and electron-withdrawing properties can influence the compound’s chemical behavior and biological activity.
- Reactivity: Bromine is more reactive in nucleophilic substitution reactions compared to chlorine and fluorine, but less so than iodine.
- Biological Activity: The biological activity of these compounds can vary significantly based on the halogen present, affecting their binding affinity and specificity for molecular targets.
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